molecular formula C10H9Cl2NO3 B11950926 4-(3,4-Dichloroanilino)-4-oxobutanoic acid

4-(3,4-Dichloroanilino)-4-oxobutanoic acid

Cat. No.: B11950926
M. Wt: 262.09 g/mol
InChI Key: WFQJCNSEYTZNFO-UHFFFAOYSA-N
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Description

4-(3,4-Dichloroanilino)-4-oxobutanoic acid is a chemical compound that belongs to the class of organic compounds known as anilides. These compounds are characterized by the presence of an aniline group attached to a carbonyl group. This particular compound is notable for its dichloro substitution on the aniline ring, which can significantly influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Dichloroanilino)-4-oxobutanoic acid typically involves the reaction of 3,4-dichloroaniline with a suitable acylating agent. One common method is the acylation of 3,4-dichloroaniline with succinic anhydride under acidic conditions. The reaction proceeds as follows:

    Reactants: 3,4-dichloroaniline and succinic anhydride.

    Conditions: The reaction is typically carried out in the presence of a catalyst such as sulfuric acid or phosphoric acid, at elevated temperatures.

    Product: The resulting product is this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dichloroanilino)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or the aniline group to an amine.

    Substitution: The dichloro groups on the aniline ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(3,4-Dichloroanilino)-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for studying biochemical pathways.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(3,4-Dichloroanilino)-4-oxobutanoic acid involves its interaction with specific molecular targets. The dichloroaniline moiety can interact with enzymes or receptors, potentially inhibiting their activity. The carbonyl group can also participate in hydrogen bonding or other interactions with biological molecules, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichloroaniline: A precursor in the synthesis of 4-(3,4-Dichloroanilino)-4-oxobutanoic acid, used in the production of herbicides and dyes.

    4-(3,4-Dichlorophenyl)-4-oxobutanoic acid: Similar structure but with a phenyl group instead of an aniline group.

    4-(3,4-Dichlorobenzyl)-4-oxobutanoic acid: Contains a benzyl group, used in different industrial applications.

Uniqueness

This compound is unique due to its specific substitution pattern and functional groups, which confer distinct chemical properties and reactivity. Its dichloroaniline moiety makes it particularly useful in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules.

Properties

Molecular Formula

C10H9Cl2NO3

Molecular Weight

262.09 g/mol

IUPAC Name

4-(3,4-dichloroanilino)-4-oxobutanoic acid

InChI

InChI=1S/C10H9Cl2NO3/c11-7-2-1-6(5-8(7)12)13-9(14)3-4-10(15)16/h1-2,5H,3-4H2,(H,13,14)(H,15,16)

InChI Key

WFQJCNSEYTZNFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1NC(=O)CCC(=O)O)Cl)Cl

Origin of Product

United States

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